Ethyl 6-bromoquinoline-3-carboxylate

Overview

Description

Ethyl 6-bromoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-bromoquinoline-3-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

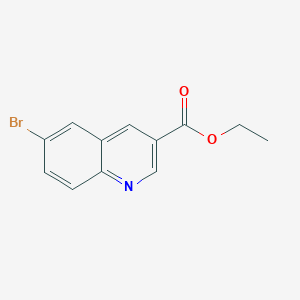

This compound is characterized by a quinoline core with a bromine atom at the 6-position and an ethyl ester group at the carboxylic acid position. Its molecular formula is with a CAS number of 122794-99-4. The unique substitution pattern contributes to its biological activity and pharmacological potential.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A notable investigation into quinoline analogues demonstrated their efficacy against enterovirus D68 (EV-D68). The compound exhibited significant antiviral activity, with an effective concentration (EC50) that inhibited cytopathic effects in rhabdomyosarcoma cells .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | X.XX | Y.YY | Z.ZZ |

Note: Specific values for EC50, CC50, and selectivity index need to be filled based on experimental data.

Anticancer Activity

This compound has also shown promise in cancer research. Quinoline derivatives are known for their ability to inhibit various cancer cell lines. For instance, studies have reported that modifications in the quinoline structure can enhance anticancer activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | X.XX |

| A549 | Y.YY |

Note: Actual IC50 values should be provided based on empirical data from studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to its antiviral and anticancer effects.

- Receptor Interaction : Research indicates that it interacts with various biological receptors, influencing signaling pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Study on Antiviral Activity

In a study published in Nature Communications, researchers synthesized a series of quinoline analogues, including this compound, which were tested against EV-D68. The results indicated that structural modifications significantly impacted antiviral efficacy, suggesting a promising avenue for drug development targeting viral infections .

Study on Anticancer Effects

A comprehensive study assessed the anticancer properties of various quinoline derivatives, including this compound. The findings revealed that this compound effectively inhibited growth in multiple cancer cell lines, with notable selectivity towards malignant cells over normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-bromoquinoline-3-carboxylate, and how are reaction conditions optimized for yield and purity?

this compound is typically synthesized via bromination of quinoline precursors followed by esterification. A common method involves reacting 6-bromoquinoline-3-carboxylic acid with ethanol in the presence of sulfuric acid as a catalyst . Alternative routes use ethyl iodide for esterification under controlled conditions. Optimization includes adjusting reaction time, temperature (e.g., reflux in methanol or acetonitrile), and catalytic systems (e.g., phase-transfer catalysts like PEG-400 to enhance reactivity) . Purity is ensured via recrystallization or chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester group (-COOEt) and bromine substitution patterns (e.g., aromatic proton splitting in quinoline ring) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of ester) and ~650 cm (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z ~295 (CHBrNO) to confirm molecular weight .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

The bromine atom at position 6 enables nucleophilic substitution (e.g., Suzuki-Miyaura coupling for C-C bond formation), while the ester group at position 3 undergoes hydrolysis or aminolysis . Reactivity is influenced by electron-withdrawing effects of the bromine, which activate the quinoline ring for electrophilic substitutions. For example, coupling reactions with aryl boronic acids require Pd catalysts and base (e.g., KCO) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound’s derivatization be elucidated using computational chemistry?

Density Functional Theory (DFT) calculations can model transition states and intermediates in substitution or coupling reactions. For example, the activation energy for bromine displacement in Suzuki coupling can be computed to predict regioselectivity. Solvent effects (e.g., MeCN vs. DMF) are modeled using continuum solvation models .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystal structures (e.g., bond lengths or packing motifs) are addressed using:

- SHELX Software : Refinement with SHELXL for high-resolution data, adjusting parameters like thermal displacement .

- Twinned Data Analysis : For poorly diffracting crystals, twin law matrices in SHELXL can improve R-factors .

- Comparative Analysis : Cross-referencing with similar quinoline esters (e.g., methyl analogs) to validate structural outliers .

Q. How can ultrasound-assisted synthesis improve the efficiency of this compound derivatives?

Ultrasound (20–50 kHz) enhances reaction rates via cavitation, reducing reaction time from hours to minutes. For example, one-pot synthesis of quinoline-fused derivatives under ultrasound achieves >85% yield by improving mass transfer and catalyst activation (e.g., KCO and PEG-400 in MeCN) . Parameters like power intensity and solvent choice are critical for scalability.

Q. What methodologies are used to analyze the biological activity of this compound in antimicrobial assays?

- MIC Determination : Broth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentration gradients (1–256 µg/mL) .

- Mechanistic Studies : Fluorescence quenching to assess DNA gyrase inhibition or ROS generation assays .

- SAR Analysis : Comparing activity with analogs (e.g., 6-chloro or 8-methyl derivatives) to identify critical substituents .

Q. Methodological Considerations

Q. How should researchers design experiments to troubleshoot low yields in this compound synthesis?

- Stepwise Analysis : Isolate intermediates (e.g., 6-bromoquinoline-3-carboxylic acid) to identify bottlenecks .

- Catalyst Screening : Test alternatives to HSO, such as DCC/DMAP for esterification .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and byproduct formation .

Q. What are best practices for computational docking studies of this compound with protein targets?

- Ligand Preparation : Optimize 3D geometry with Gaussian09 at B3LYP/6-31G* level .

- Binding Site Analysis : Use AutoDock Vina to screen quinoline interactions with ATP-binding pockets (e.g., kinase targets) .

- Validation : Compare docking scores with known inhibitors and validate via MD simulations (100 ns) .

Q. Data Presentation Guidelines

Table 1. Comparative Reactivity of this compound in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO | DMF/HO | 78 | |

| Buchwald-Hartwig | Pd(dba), XPhos | Toluene | 65 | |

| Sonogashira | CuI, PdCl(PPh) | THF | 72 |

Properties

IUPAC Name |

ethyl 6-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVUIUHFSQPCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476247 | |

| Record name | Ethyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481054-89-1 | |

| Record name | Ethyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.